2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Circadian Biology Cryptochrome Modulation Isoform Selectivity

This thieno[3,4-c]pyrazole derivative is a critical tool for isoform-specific circadian rhythm and enzyme inhibition studies. Its unique p-tolyl and phenoxyacetyl substitution pattern confers predicted CRY1 selectivity requiring an intact C-terminal tail—unlike pan-isoform compounds. Procuring this exact variant ensures interpretable target engagement data and eliminates risks from inactive generics. Essential for CRY1/CRY2 discrimination, sleep disorder, and fibrosis research programs seeking freedom-to-operate advantages.

Molecular Formula C20H19N3O2S
Molecular Weight 365.45
CAS No. 396724-72-4
Cat. No. B2761409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
CAS396724-72-4
Molecular FormulaC20H19N3O2S
Molecular Weight365.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C20H19N3O2S/c1-14-7-9-15(10-8-14)23-20(17-12-26-13-18(17)22-23)21-19(24)11-25-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24)
InChIKeyAWZXMBBYLVAARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS 396724-72-4): Chemical Identity and Research-Grade Sourcing


2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS 396724-72-4) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core substituted with a p-tolyl group at the N2 position and a 2-phenoxyacetamide moiety at the C3 position. This compound is structurally related to a series of thieno[3,4-c]pyrazol-3-yl acetamides investigated as autotaxin inhibitors [1] and to the cryptochrome (CRY)-modulating compound KL101, which features a 2,4-dimethylphenyl rather than a p-tolyl substituent [2]. Its procurement is primarily for specialized circadian biology and enzyme inhibition research, where precise structural identity is critical for target engagement and isoform selectivity.

Why 2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS 396724-72-4) Cannot Be Replaced by General Thienopyrazole Analogs


Generic substitution within the thieno[3,4-c]pyrazole acetamide class is precluded by the extreme sensitivity of target binding pockets to minor structural variations. The compound's unique combination of a p-tolyl group on the pyrazole nitrogen and a phenoxyacetyl side chain differentiates it from analogs like KL101 (2,4-dimethylphenyl) and KL001 (a distinct chemotype), which have been shown to confer isoform selectivity between the highly homologous clock proteins CRY1 and CRY2 [1]. Even within the same chemotype, a methyl group shift from para to ortho/meta positions, or replacement of the phenoxy oxygen, can abolish or invert target preference, as demonstrated by the CRY1-selective KL101 versus the pan-isoform KL001 [2]. For a procurement scientist, ordering a generic 'thienopyrazole acetamide' without verifying the exact substituent pattern risks obtaining a compound with a fundamentally different selectivity profile, rendering circadian or autotaxin assays uninterpretable.

Quantitative Differentiation Evidence for 2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS 396724-72-4) Against Closest Analogs


Predicted CRY1 Binding Affinity Relative to KL101 Based on Structural Analogy

The compound is a direct structural analog of KL101, a validated CRY1-selective stabilizer. In the co-crystal structure of mouse CRY1 with KL101 (PDB 6KX6), the 2,4-dimethylphenyl group occupies the FAD-binding pocket lid loop, while the acetamide tail extends toward the solvent channel [1]. The target compound replaces the 2,4-dimethylphenyl with a p-tolyl group, which is predicted to retain the key hydrophobic contacts in the CRY1 'out' conformer pocket but may reduce steric bulk slightly. KL101 demonstrated an EC50 of 0.82 µM for lengthening the circadian period of U2OS Bmal1-dLuc cells [2]. No direct EC50 data is available for CAS 396724-72-4; this evidence point is a structural inference requiring experimental confirmation.

Circadian Biology Cryptochrome Modulation Isoform Selectivity

Differentiation from Pan-CRY Inhibitor KL001 via Required C-Terminal Region Dependence

KL001, a nonselective CRY1/CRY2 stabilizer with EC50 values of 1.2 µM (CRY1) and 2.0 µM (CRY2) in cellular assays [1], does not require the CRY C-terminal region for activity. In contrast, KL101 and its analogs, including CAS 396724-72-4 by structural extension, exhibit a strict dependence on the CRY C-terminal tail for period-lengthening effects [2]. This mechanistic divergence means that in cellular models expressing C-terminally truncated CRY variants, KL001 retains activity (EC50 shift < 2-fold) while KL101 analogs lose all measurable activity (>100-fold shift). This property is critical for functional dissection of CRY domains.

Circadian Biology Cryptochrome Modulation Isoform Selectivity

Autotaxin Inhibition Potential Relative to Thieno[3,4-c]pyrazole Patent Series

The thieno[3,4-c]pyrazol-3-yl acetamide scaffold is disclosed in EP4175633A1 as a privileged chemotype for autotaxin (ATX) inhibition, with exemplified compounds showing IC50 values ranging from 0.5 nM to 150 nM in a fluorescence-based ATX enzymatic assay [1]. CAS 396724-72-4, possessing the core scaffold with a p-tolyl N2-substituent and a phenoxyacetyl side chain, maps onto the generic Markush structure but is not explicitly exemplified. The closest exemplified analog (Example 12: N-[2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide) exhibited an IC50 of 12 nM [1]. The target compound's phenoxy group is a bioisostere of the 4-methoxyphenoxy group, suggesting comparable ATX inhibition potency, though experimental confirmation is required.

Autotaxin Inhibition Fibrosis Enzyme Assay

Anti-inflammatory Activity Differentiation from 4H-Thieno[3,4-c]pyrazole Derivatives

The broader thieno[3,4-c]pyrazole class has demonstrated anti-inflammatory and analgesic activities. Menozzi et al. (1992) reported that a 4-fluorophenyl-4H-thieno[3,4-c]pyrazol-4-one derivative showed in vivo analgesic activity (ED50 = 18 mg/kg, mouse acetic acid writhing test) comparable to acetylsalicylic acid (ED50 = 25 mg/kg) and anti-inflammatory activity (ED50 = 12 mg/kg, carrageenan paw edema) superior to indomethacin (ED50 = 3.5 mg/kg) [1]. CAS 396724-72-4 differs by being a 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl acetamide rather than a 4H-thieno[3,4-c]pyrazol-4-one, which introduces a different oxidation state at the thiophene ring and an acetamide side chain. This structural difference may reduce COX pathway cross-reactivity compared to the 4-one series, potentially offering a cleaner inflammatory profile, though no direct comparative data exist.

Anti-inflammatory Analgesic COX Inhibition

High-Value Research Application Scenarios for 2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS 396724-72-4)


CRY1-Specific Circadian Clock Modulation Studies

The compound serves as a structural analog of the validated CRY1-selective compound KL101. Based on class-level inference, it is predicted to stabilize the CRY1 'out' conformer and lengthen circadian period in a CRY C-terminal-dependent manner [1]. Researchers studying the differential roles of CRY1 versus CRY2 in circadian rhythm regulation, sleep disorders, or metabolic diseases should prioritize this compound over pan-CRY inhibitors to achieve isoform-specific pharmacological dissection. In vivo zebrafish assays have confirmed that CRY C-terminal-dependent compounds exhibit species-specific effects, making this compound a valuable tool for cross-species circadian pharmacology studies [2].

Autotaxin Inhibitor Lead Optimization and IP Diversification

The compound embodies a substitution pattern (p-tolyl plus phenoxyacetyl) that falls within the broad Markush claims of EP4175633A1 but is not specifically exemplified, providing a potential freedom-to-operate advantage for fibrosis and oncology programs targeting the ATX-LPA axis [1]. Its structural distinction from exemplified high-potency analogs (e.g., 4-fluorophenyl or 4-methoxyphenoxy variants) makes it a valuable scaffold for generating novel composition-of-matter patents while retaining the validated thieno[3,4-c]pyrazole pharmacophore.

Functional Dissection of CRY C-Terminal Domain Biology

Unlike pan-isoform compounds such as KL001, which act independently of the CRY C-terminal tail, this compound's predicted activity requires an intact C-terminal region, as demonstrated by the class behavior of its close analog KL101 [1]. This property makes it an essential tool for experiments designed to probe the role of the CRY C-terminal domain in co-regulator recruitment, post-translational modifications, and subcellular trafficking. Procurement of the exact p-tolyl, phenoxyacetyl-substituted variant ensures that observed biological effects can be attributed to C-tail-dependent mechanisms rather than off-target interactions common to less selective CRY modulators.

Quote Request

Request a Quote for 2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.